(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid
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Description
(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid is a chemical compound that belongs to the class of indole-based drugs. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Antimicrobial Activity
(2S)-2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid and its derivatives have been studied for their antimicrobial properties. A study by Bedair et al. (2006) found that the condensation of 4-aminophenylacetic acid with phthalic anhydride, leading to the synthesis of similar compounds, demonstrated promising antimicrobial activities (Bedair et al., 2006).
Stereochemical Studies
Research on similar compounds has contributed to understanding the stereochemistry of aromatic α-alkyl-α-amino-acids. Garbarino et al. (1973) explored the absolute configuration of 2-amino-2-phenylbutyric acid, a compound structurally related to (2S)-2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid (Garbarino et al., 1973).
Computational Peptidology
In computational peptidology, similar compounds are studied for their molecular properties and structures. Flores-Holguín et al. (2019) examined antifungal tripeptides, employing methodologies based on conceptual density functional theory, which is relevant to the study of similar compounds like (2S)-2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid (Flores-Holguín et al., 2019).
Synthesis of Pharmaceutically Relevant Compounds
The compound has been instrumental in the synthesis of pharmaceutically relevant substances. For instance, Hazra et al. (1997) demonstrated a synthesis route for chloramphenicol, using a process that could be applicable to the synthesis of related compounds like (2S)-2-[(4,7-Dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid (Hazra et al., 1997).
Intramolecular Reactions and Novel Syntheses
Reddy et al. (2012) developed an intramolecular Ugi reaction for 2-(2-formyl-1H-indol-1-yl)acetic acid, leading to the synthesis of novel classes of compounds. This research is significant in understanding the chemical reactions and potential applications of similar compounds (Reddy et al., 2012).
properties
IUPAC Name |
(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-14-8-9-15(26-2)17-12(14)10-13(20-17)18(22)21-16(19(23)24)11-6-4-3-5-7-11/h3-10,16,20H,1-2H3,(H,21,22)(H,23,24)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKXMXHKHTPHT-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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